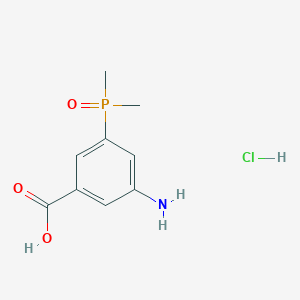

3-Amino-5-dimethylphosphorylbenzoic acid;hydrochloride

Description

3-Amino-5-dimethylphosphorylbenzoic acid hydrochloride is a phosphorylated benzoic acid derivative characterized by an amino group at the 3-position and a dimethylphosphoryl group at the 5-position of the benzene ring, with a hydrochloride counterion. For instance, phosphorylated benzoic acid derivatives are often synthesized via reactions involving phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate acid chlorides, followed by functional group modifications (e.g., amidation, phosphorylation) . The dimethylphosphoryl group likely enhances polarity and solubility, which is critical for biological applications such as enzyme inhibition or drug delivery.

Properties

IUPAC Name |

3-amino-5-dimethylphosphorylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P.ClH/c1-14(2,13)8-4-6(9(11)12)3-7(10)5-8;/h3-5H,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFRHXZURNGAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC(=C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-dimethylphosphorylbenzoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-Amino-5-dimethylphosphorylbenzoic acid.

Phosphorylation: The benzoic acid derivative is phosphorylated using dimethylphosphoryl chloride under controlled conditions.

Amination: The phosphorylated intermediate undergoes amination to introduce the amino group at the desired position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions can target the phosphoryl group, converting it to a different oxidation state.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the amino group.

Reduction: Reduced forms of the phosphoryl group.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biochemical Assays: It is used in assays to study biochemical pathways and interactions.

Medicine:

Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-5-dimethylphosphorylbenzoic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phosphoryl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-amino-5-dimethylphosphorylbenzoic acid hydrochloride with structurally related compounds, focusing on substituents, molecular weight, solubility, and synthetic yields:

Key Observations:

- Substituent Effects: The dimethylphosphoryl group in the target compound likely increases hydrophilicity compared to methyl (2-Amino-5-methylphenol hydrochloride) or bromo (2-Amino-5-bromophenol hydrochloride) substituents. This enhances solubility in aqueous media, critical for bioavailability .

- Synthetic Efficiency: Yields for amino-phenol hydrochlorides vary widely (36–51%), suggesting that phosphorylation steps may require optimization to improve efficiency .

- Biological Activity: ACNU hydrochloride demonstrates antitumor activity via DNA alkylation, while halogenated analogues (e.g., 5-bromo, 5-fluoro) are explored for antimicrobial or agrochemical uses .

Solubility and Log P Comparisons

- ACNU Hydrochloride: Exhibits pH-dependent solubility (44.6 mg/mL at pH 3.3 vs. 0.7 mg/mL at pH 6.8) due to its weak base nature (pKₐ ~5.95). Its log P (0.92) indicates moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance .

- 3-Amino-5-hydroxybenzoic Acid Hydrochloride: High aqueous solubility (similarity score 0.91 to the target compound) due to the hydroxyl group, making it suitable for intravenous formulations .

- Phosphorylated vs.

Biological Activity

3-Amino-5-dimethylphosphorylbenzoic acid; hydrochloride (often abbreviated as 3AP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-5-dimethylphosphorylbenzoic acid consists of a benzoic acid core with an amino group and a dimethylphosphoryl group attached. Its molecular formula is , and it is often encountered in the form of its hydrochloride salt for stability and solubility in biological assays.

Anticancer Activity

Research indicates that 3AP exhibits promising anticancer properties . In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that derivatives of 3AP demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.48 | Induction of apoptosis via Bcl-2 downregulation |

| HCT-116 | 2.28 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

In addition to its anticancer effects, 3AP has been studied for its anti-inflammatory properties. It has been found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models, including lipopolysaccharide (LPS)-stimulated macrophages .

A notable study demonstrated that 3AP significantly reduced microglial activation in LPS-injected mice, indicating its potential for treating neuroinflammatory conditions .

The mechanism by which 3AP exerts its biological effects appears to involve several pathways:

- Tubulin Polymerization Inhibition : Some derivatives of 3AP have been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression .

- Cytokine Release Inhibition : By interfering with the signaling pathways leading to cytokine release, 3AP can modulate inflammatory responses, making it a candidate for treating autoimmune diseases .

Case Study 1: Anticancer Efficacy in Mice Models

A study investigated the efficacy of 3AP in a murine model of breast cancer. Mice treated with 3AP showed a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis in tumor tissues, evidenced by enhanced expression of pro-apoptotic markers and reduced expression of anti-apoptotic proteins .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of 3AP against glutamate-induced oxidative stress in neuronal cells. The findings suggested that treatment with 3AP resulted in decreased oxidative damage markers and improved cell viability, highlighting its potential application in neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.